molecular formula C21H27NO7 B1259294 CID 21606566 CAS No. 33979-15-6

CID 21606566

Cat. No.: B1259294
CAS No.: 33979-15-6
M. Wt: 405.4 g/mol
InChI Key: YEGVHSDONMXATH-LKVOMWJFSA-N
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Mechanism of Action

Target of Action

Clivorine, a naturally occurring pyrrolizidine alkaloid, primarily targets human hepatoma cells . It has been shown to inhibit cell proliferation and induce apoptosis in these cells .

Mode of Action

Clivorine interacts with its targets by inducing apoptosis and promoting autophagy . This is evidenced by the accumulation of autophagosomes, the enhancement of LC3B expression, and the increased conversion of LC3B-I to LC3B-II in the presence of a lysosomal inhibitor .

Biochemical Pathways

Clivorine affects two main biochemical pathways. The first pathway involves the metabolic activation of clivorine to produce a toxic metabolite, pyrrolic ester . This is followed by the formation of bound pyrroles, dehydroretronecine, 7-glutathionyldehydroretronecine, and clivoric acid . The second pathway involves a direct hydrolysis to generate deacetylclivorine, a novel metabolite specific to female rats .

Pharmacokinetics

The metabolic activation of clivorine is catalyzed by CYP3A1/2 isozymes . The extent of this activation is significantly lower in female rats due to lower levels of cyp3a1/2 . On the other hand, the direct hydrolysis to form deacetylclivorine is mediated by microsomal hydrolase A and is the predominant pathway in female rat liver microsomes .

Result of Action

The result of clivorine’s action is a decrease in cell viability, as it inhibits cell proliferation and induces apoptosis . It also promotes autophagy, which plays a protective role against apoptosis at low levels of exposure .

Action Environment

The action of clivorine is influenced by gender, with female rats being less susceptible to clivorine intoxication than male rats . This is due to the higher extent of direct hydrolysis and a lower degree of metabolic activation in female rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clivorine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of clivorine is generally not common due to its toxic nature. extraction from natural sources, such as Ligularia species, is a more feasible method. The extraction process involves solvent extraction, purification, and crystallization to obtain pure clivorine .

Comparison with Similar Compounds

CID 21606566 is compared with other pyrrolizidine alkaloids such as:

  • Senecionine
  • Seneciphylline
  • Monocrotaline
  • Riddelline
  • Ligularine
  • Senkirkine

Uniqueness

This compound is unique due to its otonecine structure, which differentiates it from retronecine-type pyrrolizidine alkaloids. This structural difference influences its chemical behavior, toxicity, and biological effects .

Properties

IUPAC Name

(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVHSDONMXATH-LKVOMWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020334
Record name Clivorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33979-15-6
Record name Clivorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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